N1,N4-BIS(2-OXOTHIOLAN-3-YL)BENZENE-1,4-DICARBOXAMIDE
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Overview
Description
N1,N4-BIS(2-OXOTHIOLAN-3-YL)BENZENE-1,4-DICARBOXAMIDE is an organic compound characterized by the presence of two oxothiolan groups attached to a benzene ring through dicarboxamide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(2-OXOTHIOLAN-3-YL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-oxothiolan-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(2-OXOTHIOLAN-3-YL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The oxothiolan groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions with suitable nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines or alcohols; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted amides or esters.
Scientific Research Applications
N1,N4-BIS(2-OXOTHIOLAN-3-YL)BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N1,N4-BIS(2-OXOTHIOLAN-3-YL)BENZENE-1,4-DICARBOXAMIDE exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The oxothiolan groups can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide
- N1,N4-bis(5-methylhexan-2-yl)benzene-1,4-diamine
- N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
N1,N4-BIS(2-OXOTHIOLAN-3-YL)BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of oxothiolan groups, which impart distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-N,4-N-bis(2-oxothiolan-3-yl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c19-13(17-11-5-7-23-15(11)21)9-1-2-10(4-3-9)14(20)18-12-6-8-24-16(12)22/h1-4,11-12H,5-8H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCATUVTYDNSUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)C(=O)NC3CCSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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